molecular formula C9H13N3S B3037728 (2,5-Dimethylanilino)thiourea CAS No. 56737-76-9

(2,5-Dimethylanilino)thiourea

Cat. No. B3037728
CAS RN: 56737-76-9
M. Wt: 195.29 g/mol
InChI Key: IXOJKRFUDRHUCH-UHFFFAOYSA-N
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Description

“(2,5-Dimethylanilino)thiourea” is a chemical compound . Thiourea, a related compound, is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesis of thiourea involves the use of Lawesson’s reagent and urea .


Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The weakening of the C-S bond by C-N pi-bonding is indicated by the short C=S bond in thiobenzophenone, which is 1.63 Å .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

Thiourea is an organosulphur compound similar to urea in which the oxygen atom is replaced by a sulphur atom . It has a molecular weight of 76.121 . It is neither acidic nor alkaline when urea dissolves in water .

Scientific Research Applications

Structural Influence in Thiourea Derivatives

Thiourea derivatives, including (2,5-Dimethylanilino)thiourea, have been studied for their structural properties and biological activities. Phenethyl thiazolyl thiourea derivatives, with their heterocyclic ring structures, show potent antiviral activity. These derivatives can inhibit the reverse transcriptase enzyme by binding to its non-nucleoside inhibitor site. X-ray crystal structure analysis of substituted thiourea compounds, including 2,5-dimethoxy substituted phenethyl thiourea, has been crucial in understanding their hydrogen bonding characteristics and biological activity (Venkatachalam, Sudbeck, & Uckun, 2005).

Antioxidant Properties

Thiourea demonstrates antioxidant effects beyond its hydroxyl radical scavenging abilities. For instance, thiourea can protect proteins against copper-induced oxidative damage by forming a redox-inactive thiourea-copper complex. This indicates the potential of thiourea derivatives in reducing oxidative stress and damage in biological systems (Zhu, Antholine, & Frei, 2002).

Enzyme Inhibition

Thiourea derivatives have been synthesized and tested as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. These compounds exhibit competitive inhibition and have been evaluated for their potential in therapeutic applications (Korkmaz et al., 2015).

Application in Fluorescence Probing

Thiourea derivatives have been used in the development of novel fluorescence probes. A study involving p-acid-Br and thiourea demonstrated the potential of thiourea derivatives in sensitive assays for detecting thiourea in various samples, highlighting their applicability in analytical chemistry (Wang et al., 2016).

Catalysis in Organic Synthesis

Bifunctional thiourea derivatives have been synthesized and shown to be highly efficient catalysts for asymmetric Michael reactions in organic synthesis. These derivatives offer new possibilities for the development of chiral compounds and pharmaceuticals (Okino et al., 2005).

Anticancer Activity

Novel thiourea derivatives with sulfonamide moieties have been explored for their anticancer properties, specifically through COX-2 enzyme inhibition. These compounds have shown selective cytotoxicity against various cancer cells and potential as chemosensitizers (Ghorab et al., 2017).

Mechanism of Action

Target of Action

(2,5-Dimethylanilino)thiourea, like other thiourea derivatives, has been found to interact with several key enzymes in the body. These include α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes such as carbohydrate digestion, neurotransmission, and regulation of glucose metabolism .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of these enzymes. For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars. This inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes . Similarly, by inhibiting AChE and BuChE, which are involved in the breakdown of the neurotransmitter acetylcholine, the compound can influence neurotransmission .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase slows down the breakdown of carbohydrates, affecting the glucose metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in memory and learning, muscle function, and other aspects of the nervous system .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific enzymes it targets. For instance, by inhibiting α-amylase and α-glucosidase, it can help regulate blood sugar levels . By inhibiting AChE and BuChE, it can potentially influence neurological functions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .

Safety and Hazards

Exposure to thiourea causes adverse health effects and poisoning. It is absorbed into the body by inhalation of its aerosol and by ingestion. Repeated or prolonged contact of thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

Future Directions

Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been used in the processes of obtaining drugs . The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

properties

IUPAC Name

(2,5-dimethylanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOJKRFUDRHUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251255
Record name 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

56737-76-9
Record name 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56737-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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